
(Dodecane-1,12-diyl)bis(triphenylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dodecane-1,12-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a dodecane chain. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecane-1,12-diyl)bis(triphenylstannane) typically involves the reaction of dodecane-1,12-diol with triphenyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dodecane-1,12-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the organotin compound to lower oxidation states.
Substitution: The triphenylstannane groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Dodecane-1,12-diyl)bis(triphenylstannane) is used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology
Organotin compounds have been studied for their biological activity, including their potential as antifungal and antibacterial agents.
Medicine
Research into the medicinal applications of organotin compounds includes their potential use in cancer therapy and as antimicrobial agents.
Industry
In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in the manufacture of polyurethane foams.
Mechanism of Action
The mechanism of action of (Dodecane-1,12-diyl)bis(triphenylstannane) involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cell death.
Comparison with Similar Compounds
Similar Compounds
- **(Hexane-1,6-diyl)bis
Properties
CAS No. |
87518-45-4 |
|---|---|
Molecular Formula |
C48H54Sn2 |
Molecular Weight |
868.4 g/mol |
IUPAC Name |
triphenyl(12-triphenylstannyldodecyl)stannane |
InChI |
InChI=1S/C12H24.6C6H5.2Sn/c1-3-5-7-9-11-12-10-8-6-4-2;6*1-2-4-6-5-3-1;;/h1-12H2;6*1-5H;; |
InChI Key |
XXASYUNNFRZGQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCCCCCCCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)

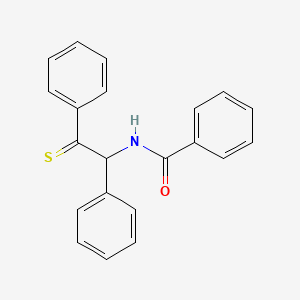
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
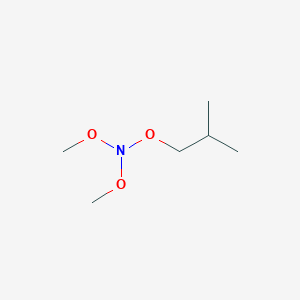
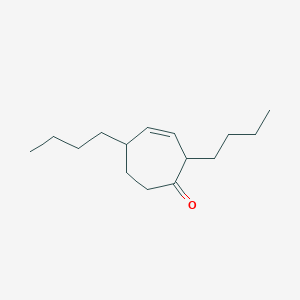
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
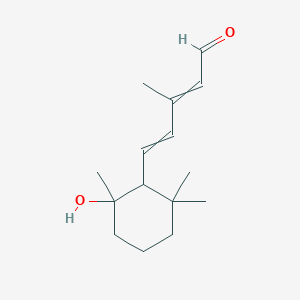
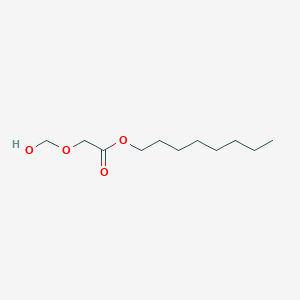
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
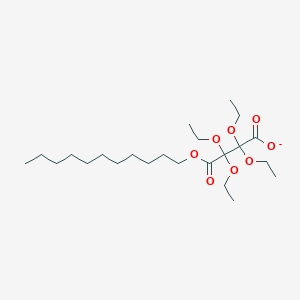
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)
